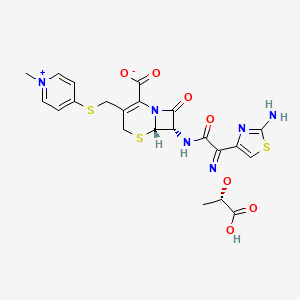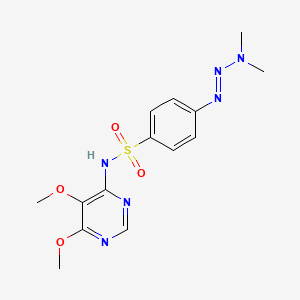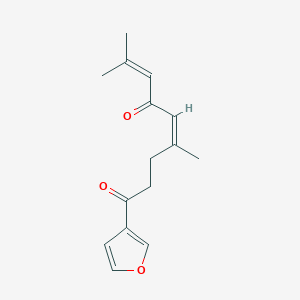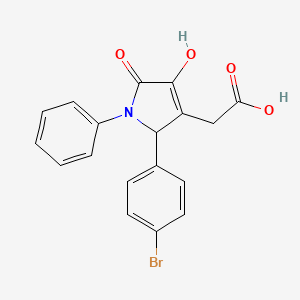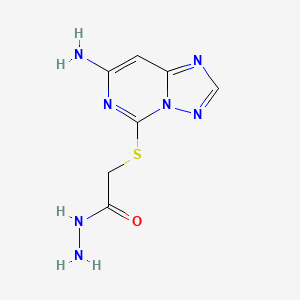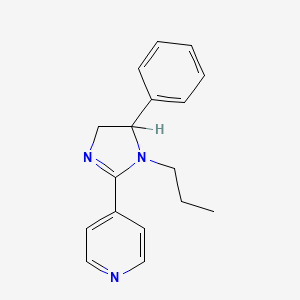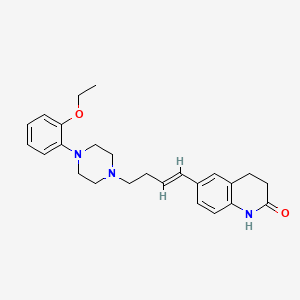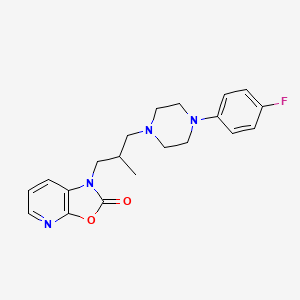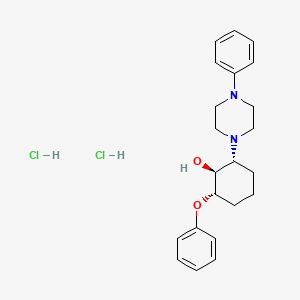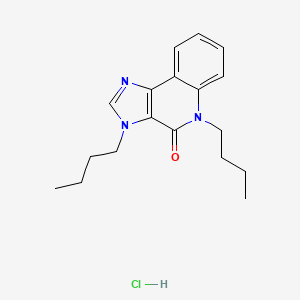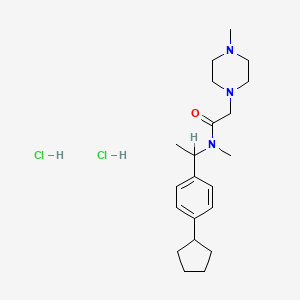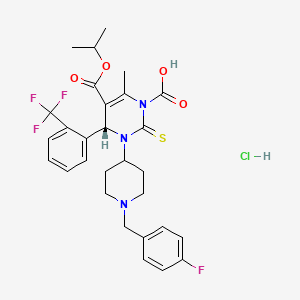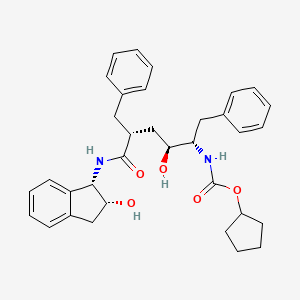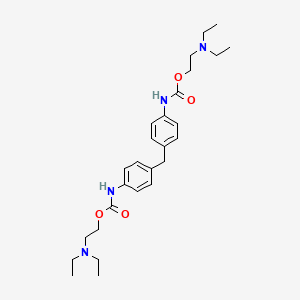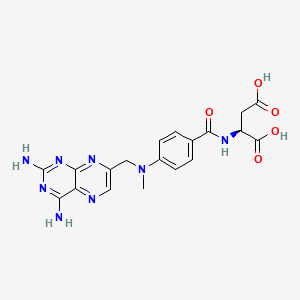
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- is a complex organic compound with the molecular formula C19H20N8O5.
Méthodes De Préparation
The synthesis of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, typically starting with the preparation of the pteridine derivative. The synthetic route includes the following steps:
Formation of the pteridine core: This involves the reaction of appropriate precursors under controlled conditions to form the pteridine ring.
Attachment of the benzoyl group: The pteridine derivative is then reacted with a benzoyl chloride derivative to introduce the benzoyl group.
Coupling with aspartic acid: Finally, the benzoyl-pteridine intermediate is coupled with aspartic acid under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Applications De Recherche Scientifique
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- can be compared with other similar compounds, such as:
Aspartic acid, N-(2,4-dinitrophenyl)-: This compound has different functional groups, leading to distinct chemical properties and applications.
Methotrexate: Chemically similar in structure, methotrexate is used as an antimetabolite in cancer therapy and has a different mechanism of action.
The uniqueness of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- lies in its specific functional groups and the resulting chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
82144-21-6 |
|---|---|
Formule moléculaire |
C19H20N8O5 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H20N8O5/c1-27(8-10-7-22-14-15(20)25-19(21)26-16(14)23-10)11-4-2-9(3-5-11)17(30)24-12(18(31)32)6-13(28)29/h2-5,7,12H,6,8H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H4,20,21,23,25,26)/t12-/m0/s1 |
Clé InChI |
BLZFTEZQXFGKKA-LBPRGKRZSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


